molecular formula C12H7ClFN3O3 B1646364 N-(5-chloropyridin-2-yl)-5-fluoro-2-nitrobenzamide

N-(5-chloropyridin-2-yl)-5-fluoro-2-nitrobenzamide

Cat. No.: B1646364
M. Wt: 295.65 g/mol
InChI Key: XDFADAINEMYLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-5-fluoro-2-nitrobenzamide is a useful research compound. Its molecular formula is C12H7ClFN3O3 and its molecular weight is 295.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClFN3O3

Molecular Weight

295.65 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-fluoro-2-nitrobenzamide

InChI

InChI=1S/C12H7ClFN3O3/c13-7-1-4-11(15-6-7)16-12(18)9-5-8(14)2-3-10(9)17(19)20/h1-6H,(H,15,16,18)

InChI Key

XDFADAINEMYLAV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-fluoro-2-nitrobenzoic acid (10.0 g, 54 mmol, 1.0 equiv.), 2-amino-5-chloropyridine (9.02 g, 1.3 equiv.), in 80 mL of pyridine was treated with phosphorous oxychloride (25.3 g, 3.0 equiv.) for 30 minutes. The volatile was evaporated and the residue was redissolved into EtOAc, washed with 1N HCl, saturated aqueous NaHCO3 and saturated aqueous NaCl. The organic layer was dried over Na2SO4, filtered, and evaporated. The product was triturated with diethyl ether to give N-(5-chloro-2-pyridinyl)-(2-nitro)-5-fluorophenylcarboxamide (11.5 g, 72%). MS found for C12H7ClFN3O'(M+H)+: 296, (M+2+H): 298.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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